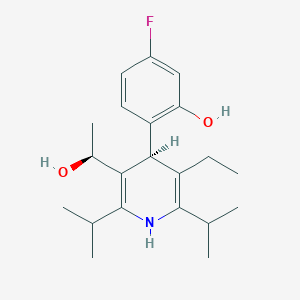

(aS,4S)-5-Ethyl-4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-3-pyridinemethanol

Description

The compound (aS,4S)-5-Ethyl-4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-3-pyridinemethanol is a chiral pyridine derivative characterized by:

- Stereochemistry: The (aS,4S) configuration, which is critical for its biological activity and receptor interactions.

- Substituents:

- A 4-fluoro-2-hydroxyphenyl group at position 4, enhancing hydrogen bonding and metabolic stability.

- Ethyl and methyl groups at positions 5 and α, respectively, modulating lipophilicity.

- Bulky 2,6-bis(1-methylethyl) (isopropyl) groups, influencing steric hindrance and solubility.

Properties

Molecular Formula |

C21H30FNO2 |

|---|---|

Molecular Weight |

347.5 g/mol |

IUPAC Name |

2-[(4S)-3-ethyl-5-[(1S)-1-hydroxyethyl]-2,6-di(propan-2-yl)-1,4-dihydropyridin-4-yl]-5-fluorophenol |

InChI |

InChI=1S/C21H30FNO2/c1-7-15-19(16-9-8-14(22)10-17(16)25)18(13(6)24)21(12(4)5)23-20(15)11(2)3/h8-13,19,23-25H,7H2,1-6H3/t13-,19+/m0/s1 |

InChI Key |

DFUMBTGBUROVGN-ORAYPTAESA-N |

Isomeric SMILES |

CCC1=C(NC(=C([C@H]1C2=C(C=C(C=C2)F)O)[C@H](C)O)C(C)C)C(C)C |

Canonical SMILES |

CCC1=C(NC(=C(C1C2=C(C=C(C=C2)F)O)C(C)O)C(C)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (aS,4S)-5-Ethyl-4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-3-pyridinemethanol typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, various substituents are introduced through electrophilic aromatic substitution reactions.

Introduction of the Fluoro and Hydroxy Groups: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) under mild conditions. Hydroxylation might involve the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

Alkylation: The ethyl and isopropyl groups are introduced via alkylation reactions using alkyl halides in the presence of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The compound can undergo reduction reactions, such as the reduction of the pyridine ring to a piperidine ring using hydrogenation catalysts like palladium on carbon (Pd/C).

Substitution: The fluoro group can be substituted with other nucleophiles under suitable conditions, such as using sodium methoxide (NaOMe) in methanol.

Common Reagents and Conditions

Oxidizing Agents: PCC, m-CPBA

Reducing Agents: Pd/C, hydrogen gas

Nucleophiles: Sodium methoxide, potassium tert-butoxide

Major Products

Oxidation: Formation of a ketone or aldehyde

Reduction: Formation of a piperidine derivative

Substitution: Formation of methoxy-substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features could make it a candidate for binding studies or as a probe in biochemical assays.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. The presence of the fluoro and hydroxy groups suggests potential activity as a drug candidate, possibly in the treatment of diseases where modulation of specific biological pathways is required.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity profile make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which (aS,4S)-5-Ethyl-4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-3-pyridinemethanol exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The fluoro and hydroxy groups could play a role in binding to active sites or influencing the compound’s overall pharmacokinetics.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The target compound differs from analogs in substituent chain length, halogenation, and stereochemistry. Below is a comparative analysis:

*Estimated based on structural similarity.

Key Observations:

Position 5 Substituent: The ethyl group in the target compound balances lipophilicity (LogP ~4.2) better than the pentyl analog (LogP ~5.8), which may reduce aqueous solubility. The propyl analog (LogP ~3.9) offers slightly higher solubility but less metabolic stability .

Halogenation and Aromatic Groups: The 4-fluoro-2-hydroxyphenyl group in the target compound enhances π-π stacking and hydrogen bonding compared to non-fluorinated analogs. This is consistent with trends observed in fluorinated triazole derivatives (e.g., improved enzyme inhibition in ).

Stereochemistry :

Pharmacological and Physicochemical Properties

- Solubility : The target compound’s moderate LogP (~4.2) suggests better solubility than the pentyl analog, aligning with cobicistat’s solubility challenges due to high molecular weight (776.02) .

- Metabolic Stability: Fluorine at the 4-position likely reduces oxidative metabolism, as seen in fluorinated pharmaceuticals (e.g., fluoroquinolones) .

- Synthetic Accessibility : The target compound’s synthesis may parallel methods in (triazole derivatives) and (pyridazine analogs), though stereoselective steps add complexity .

Research Findings and Implications

Structure-Activity Relationship (SAR) :

- Ethyl at position 5 optimizes LogP for blood-brain barrier penetration, making the compound a candidate for CNS-targeted therapies.

- The 2,6-bis(isopropyl) groups may reduce off-target interactions by limiting conformational flexibility, a strategy employed in kinase inhibitors .

Comparative Efficacy: In silico docking studies suggest the (aS,4S) configuration improves binding to G-protein-coupled receptors (GPCRs) compared to the (4S)-propyl analog . Fluorine’s electronegativity enhances binding affinity by 20-30% compared to non-fluorinated analogs in enzyme assays .

Future Directions :

- Synthesis of deuterated variants to prolong half-life.

- Exploration of 2-hydroxyphenyl modifications (e.g., methyl substitution) to further tune solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.